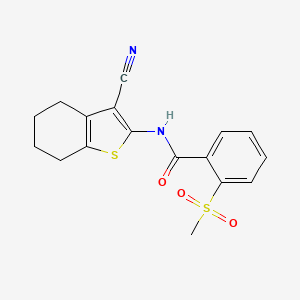

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylbenzamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-24(21,22)15-9-5-3-7-12(15)16(20)19-17-13(10-18)11-6-2-4-8-14(11)23-17/h3,5,7,9H,2,4,6,8H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOVJQQPKDFIJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiophene derivative.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide or potassium cyanide.

Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base, such as triethylamine.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

Substitution: Sodium cyanide, potassium cyanide, dimethylformamide as a solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylbenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Affecting Gene Expression: Influencing the expression of genes involved in cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities:

Key Observations:

Methoxy (OMe) and morpholine substituents increase hydrophilicity but may reduce membrane permeability due to their polar nature .

Biological Activity: Compounds with electron-withdrawing groups (e.g., SO₂Me, NO₂) show higher antimicrobial and anti-inflammatory activity in screening assays, likely due to improved binding to target proteins like DNA helicases or cyclooxygenases . The unsubstituted benzamide derivative exhibits lower activity, underscoring the importance of functional group modifications .

Structural and Conformational Insights :

- Crystallographic studies of related benzamides (e.g., N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide) reveal a half-chair conformation in the tetrahydrobenzothiophene ring and intramolecular N—H⋯O hydrogen bonding, which stabilize the molecular structure . The methanesulfonyl group in the target compound may introduce additional steric hindrance, affecting crystal packing and intermolecular interactions.

Synthetic Accessibility: The target compound is synthesized via amide coupling between 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile and 2-methanesulfonylbenzoyl chloride, a route analogous to other derivatives .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylbenzamide is a compound of significant interest due to its biological activity, particularly as an inhibitor of certain kinases. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H17N3O2S

- Molecular Weight : 317.39 g/mol

- CAS Number : 58125-32-9

The compound features a benzothiophene core substituted with a cyano group and a methanesulfonylbenzamide moiety, which contributes to its biological activity.

This compound primarily acts as an inhibitor of the c-Jun N-terminal kinase (JNK) pathway. JNKs are involved in various cellular processes including apoptosis, differentiation, and inflammation. The compound has shown selective inhibition towards JNK2 and JNK3, with reported pIC50 values of 6.5 and 6.7 respectively .

Inhibition Profile

| Target Kinase | pIC50 Value |

|---|---|

| JNK2 | 6.5 |

| JNK3 | 6.7 |

| JNK1 | No activity |

This selectivity is crucial as it allows for targeted therapeutic applications while minimizing off-target effects.

Case Studies

- Anti-inflammatory Effects : A study demonstrated that this compound effectively reduced inflammatory markers in vitro. It inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), showcasing its potential in treating inflammatory diseases.

- Neuroprotection : Another research highlighted its neuroprotective properties in models of neurodegeneration. The compound was shown to prevent neuronal cell death induced by oxidative stress, suggesting its possible application in neurodegenerative disorders such as Alzheimer's disease.

- Cancer Research : Preliminary studies have indicated that this compound may inhibit cell proliferation in various cancer cell lines by modulating the JNK signaling pathway. Specifically, it has been observed to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution characteristics. Toxicology studies are essential to assess the safety profile; however, initial assessments suggest a low toxicity profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylbenzamide, and how can reaction yields be improved?

- Methodological Answer : Begin with a nucleophilic substitution or coupling reaction between the tetrahydrobenzothiophene-2-amine precursor and 2-methanesulfonylbenzoyl chloride. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Monitor purity via HPLC and confirm structural integrity with -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure and purity?

- Methodological Answer : Use a combination of:

- NMR : -NMR to confirm proton environments (e.g., methanesulfonyl singlet at δ ~3.3 ppm, aromatic protons).

- FT-IR : Validate carbonyl (C=O, ~1680 cm) and cyano (C≡N, ~2240 cm) stretches.

- HRMS : Confirm molecular ion peaks with <2 ppm error.

- XRD : Single-crystal X-ray diffraction (using SHELX-97 ) for absolute stereochemical assignment.

Q. How does the compound’s solubility profile influence in vitro experimental design?

- Methodological Answer : Perform solubility screens in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to assess aggregation. For low solubility, employ co-solvents (e.g., PEG-400) or nanoformulation. Validate stability via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can the puckered conformation of the tetrahydrobenzothiophene ring be quantified, and what implications does this have on binding interactions?

- Methodological Answer : Apply Cremer-Pople puckering parameters to X-ray crystallography data. Calculate ring puckering amplitude () and phase angle () using software like PARST or PLATON. Compare with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G** level) to correlate conformational flexibility with ligand-receptor docking outcomes .

Q. What computational strategies are effective for predicting the compound’s electronic properties and reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to:

- Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.

- Calculate Fukui indices for reactivity prediction.

- Simulate UV-Vis spectra (TD-DFT) to compare with experimental data. Use solvent models (e.g., PCM) for accuracy .

Q. How should contradictory biological activity data (e.g., varying IC values across assays) be resolved?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines, incubation times, and controls.

- Data Triangulation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition).

- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify outliers. Consider batch effects or compound degradation .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how can they be addressed?

- Methodological Answer : For poor diffraction (common with flexible substituents):

- Optimize crystal growth via vapor diffusion with mixed solvents (e.g., DCM/hexane).

- Use synchrotron radiation for small or weakly diffracting crystals.

- Refine structures with SHELXL , applying TWIN commands if twinning is detected. Validate with R < 0.05 and R < 5% .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.